molecular formula C13H28O B14486013 1-tert-Butoxynonane CAS No. 65818-36-2

1-tert-Butoxynonane

Cat. No.: B14486013
CAS No.: 65818-36-2
M. Wt: 200.36 g/mol
InChI Key: IKWXJJICTWDYPP-UHFFFAOYSA-N
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Description

1-tert-Butoxynonane is a branched ether compound characterized by a linear nonane chain (C₉H₁₉) attached to a tert-butoxy group (C(CH₃)₃O).

Properties

CAS No.

65818-36-2

Molecular Formula

C13H28O

Molecular Weight

200.36 g/mol

IUPAC Name

1-[(2-methylpropan-2-yl)oxy]nonane

InChI

InChI=1S/C13H28O/c1-5-6-7-8-9-10-11-12-14-13(2,3)4/h5-12H2,1-4H3

InChI Key

IKWXJJICTWDYPP-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCOC(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-tert-Butoxynonane can be synthesized through the reaction of tert-butyl alcohol with nonyl bromide in the presence of a strong base such as potassium tert-butoxide. The reaction typically occurs under reflux conditions, ensuring the complete conversion of reactants to the desired product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of phase-transfer catalysts can further enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions: 1-tert-Butoxynonane undergoes various chemical reactions, including:

    Oxidation: The tert-butoxy group can be oxidized to form tert-butyl hydroperoxide.

    Reduction: Reduction reactions can convert the ether linkage to an alcohol group.

    Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or peracids can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Strong acids or bases can facilitate substitution reactions.

Major Products Formed:

    Oxidation: tert-Butyl hydroperoxide.

    Reduction: Nonyl alcohol.

    Substitution: Various substituted nonane derivatives.

Scientific Research Applications

1-tert-Butoxynonane has several applications in scientific research:

    Chemistry: It is used as a solvent and reagent in organic synthesis.

    Biology: Its derivatives are studied for their potential biological activities.

    Medicine: Research is ongoing to explore its potential as a drug delivery agent.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-tert-butoxynonane involves its interaction with various molecular targets. The tert-butoxy group can undergo nucleophilic substitution reactions, leading to the formation of new compounds. The nonane chain provides hydrophobic interactions, which can influence the compound’s solubility and reactivity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a comparative analysis of 1-tert-Butoxynonane and structurally related tert-butoxy derivatives, based on available evidence:

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula CAS Number Key Functional Groups Applications/Research Findings
This compound C₁₃H₂₈O Not available† Linear nonane + tert-butoxy Hypothesized use as a nonpolar solvent
1-Tert-butoxybutane C₈H₁₈O 1000-63-1 Butane + tert-butoxy Intermediate in organic synthesis
1-tert-Butoxy-2-propanol C₇H₁₆O₂ 57018-52-7 Propanol + tert-butoxy Solvent in specialty coatings
3-(tert-Butoxy)cyclobutane-1-carboxylic acid C₉H₁₆O₃ 1899832-83-7 Cyclobutane + carboxylic acid + tert-butoxy Pharmaceutical and material science R&D

†No CAS number or experimental data for this compound is explicitly listed in the provided evidence.

Key Differences and Trends

Chain Length and Hydrophobicity: this compound’s extended nonane chain enhances hydrophobicity compared to shorter analogs like 1-tert-butoxybutane (C₈H₁₈O). This property may improve its performance in applications requiring low polarity, such as lubricant additives .

Functional Group Diversity: Unlike 1-tert-Butoxy-2-propanol (C₇H₁₆O₂), which contains a hydroxyl group, this compound lacks hydrogen-bonding capacity. This absence reduces its miscibility with polar solvents but increases compatibility with hydrophobic matrices .

Applications in Advanced Materials: Derivatives like 3-(tert-Butoxy)cyclobutane-1-carboxylic acid (C₉H₁₆O₃) demonstrate the utility of tert-butoxy groups in enhancing thermal stability for polymers.

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